2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one
CAS No.:
Cat. No.: VC20403436
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8F2O2 |
|---|---|
| Molecular Weight | 198.17 g/mol |
| IUPAC Name | 2-ethyl-6,7-difluoro-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C10H8F2O2/c1-2-7-9(13)5-3-4-6(11)8(12)10(5)14-7/h3-4,7H,2H2,1H3 |
| Standard InChI Key | QSTJKUOMXYVZLM-UHFFFAOYSA-N |
| Canonical SMILES | CCC1C(=O)C2=C(O1)C(=C(C=C2)F)F |
Introduction
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. It features a unique structure with an ethyl group at the 2 position, two fluorine atoms at positions 6 and 7, and a carbonyl group at the 3 position of the dihydrobenzofuran ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Synthesis and Chemical Reactions
The synthesis of 2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps, including reactions that introduce the ethyl and fluorine substituents. The compound can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, under controlled conditions to ensure selectivity and yield.
Comparison with Related Compounds
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 6,7-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one | Methyl instead of ethyl, similar fluorine positions | Different lipophilicity and reactivity |
| 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran | Ethyl group, different fluorine positions | Variations in biological activity due to fluorine placement |
| 2,3-Dihydrobenzofuran | Parent compound without substituents | Used as a starting material for derivatives |
Applications and Future Directions
2-Ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one has potential applications in medicinal chemistry due to its unique structure and potential biological activities. Further research is needed to elucidate its precise mechanisms of action and therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume